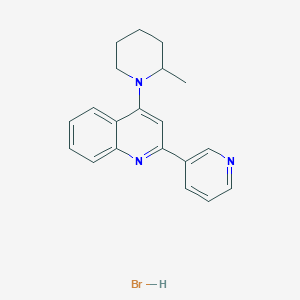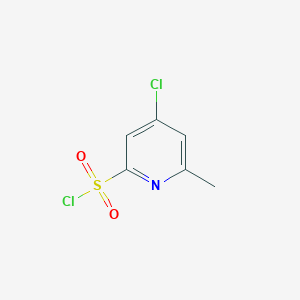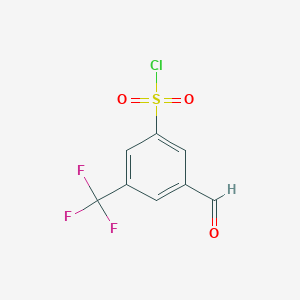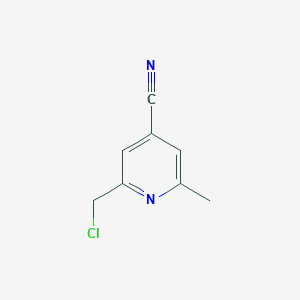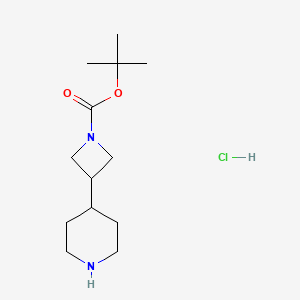
1-Boc-3-(4-piperidyl)azetidine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(4-piperidyl)azetidine HCl is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a piperidyl group attached to the azetidine ring. The hydrochloride (HCl) salt form enhances its solubility and stability. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-Boc-3-(4-piperidyl)azetidine HCl typically involves several steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the photochemical reaction between an imine and an alkene.
Introduction of the Piperidyl Group: The piperidyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the azetidine ring.
Protection with Boc Group: The nitrogen atom of the azetidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-3-(4-piperidyl)azetidine HCl undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the azetidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Boc-3-(4-piperidyl)azetidine HCl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-(4-piperidyl)azetidine HCl involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the presence of the piperidyl group contribute to its reactivity and binding affinity to biological targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of specific proteins and pathways .
Comparison with Similar Compounds
1-Boc-3-(4-piperidyl)azetidine HCl can be compared with other azetidine derivatives and similar heterocycles:
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with applications in medicinal chemistry.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
The uniqueness of this compound lies in its specific structural features, such as the Boc-protected nitrogen and the piperidyl group, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C13H25ClN2O2 |
|---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl 3-piperidin-4-ylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-11(9-15)10-4-6-14-7-5-10;/h10-11,14H,4-9H2,1-3H3;1H |
InChI Key |
OHAYZHCVULGUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



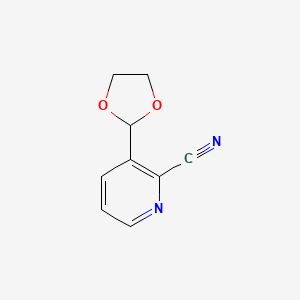

![5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine](/img/structure/B14861075.png)
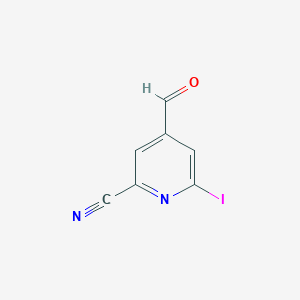
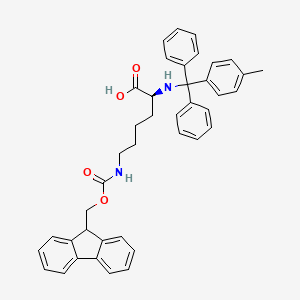
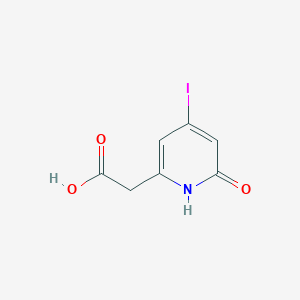
![Ethyl 2-methyl-3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B14861098.png)
![[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14861109.png)
